Kta45JU2EP
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Overview
Description
. This compound is characterized by its achiral nature and the presence of an E/Z center . It is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
Kta45JU2EP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kta45JU2EP has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Kta45JU2EP involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with certain enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Kta45JU2EP can be compared with other similar compounds, such as:
Terbinafine: A compound with similar structural features and applications in medicine.
Bupropion: Another compound with similar pharmacological properties and mechanisms of action.
This compound stands out due to its unique molecular structure and specific applications in scientific research.
Properties
CAS No. |
731844-52-3 |
---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(E)-3-[4-(1H-benzimidazol-2-ylmethyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-22)10-9-12-5-7-13(8-6-12)11-16-18-14-3-1-2-4-15(14)19-16/h1-10,22H,11H2,(H,18,19)(H,20,21)/b10-9+ |
InChI Key |
CRAMEMOEGDTUCY-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)C=CC(=O)NO |
Origin of Product |
United States |
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